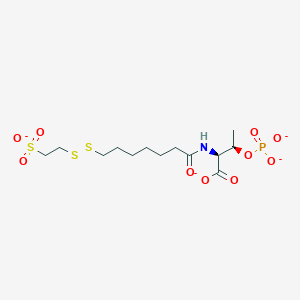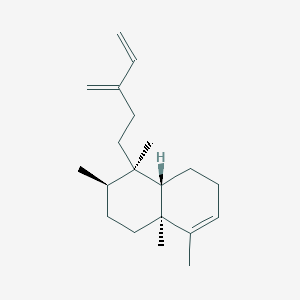
Terpentetriene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terpentetriene is a diterpene and a member of octahydronaphthalenes.
Scientific Research Applications
1. Bioengineering and Microbial Synthesis
Terpentetriene, a clerodane diterpene, has garnered attention in bioengineering for its potential in microbial synthesis. Li et al. (2022) constructed artificial pathways in Escherichia coli to efficiently produce terpentetriene and other diterpenes. Their research optimized the production process, achieving significant titers of terpentetriene, indicating its scalable production potential for various applications (Li et al., 2022).
2. Metabolic Engineering in Plants
Terpentetriene is also a focus in the metabolic engineering of plants. Aharoni et al. (2006) discussed the engineering of terpenoids, including terpentetriene, in plants. They highlighted the importance of understanding subcellular localization and the activity of endogenous enzymes for successful terpenoid engineering, providing insights into the potential agricultural and pharmaceutical applications (Aharoni et al., 2006).
3. Terpene Production Enhancement
Wu et al. (2006) demonstrated an innovative approach to enhance terpene production, including terpentetriene, in tobacco plants. By diverting carbon flow and overexpressing specific enzymes, they significantly increased the synthesis of various terpenes, illustrating the potential of these methods for industrial and therapeutic applications (Wu et al., 2006).
4. Terpene Biosynthesis and Applications
Terpentetriene is part of the vast class of terpenes, known for their diverse bioactivities. Greay and Hammer (2015) reviewed the bioactivity of mono- and diterpenes, including terpentetriene, focusing on their antimicrobial and anticancer activities. Their review emphasizes the therapeutic potential of these compounds and the importance of further studies to understand their mechanisms of action and efficacy in vivo (Greay & Hammer, 2015).
5. Biotechnological Production of Terpenoids
Dairi et al. (2001) explored the biotechnological production of terpentetriene through eubacterial diterpene cyclase genes. Their work revealed crucial insights into the biosynthetic pathways and potential for the production of terpentetriene and related compounds in microbial hosts, offering a sustainable alternative to traditional extraction methods (Dairi et al., 2001).
properties
Product Name |
Terpentetriene |
|---|---|
Molecular Formula |
C20H32 |
Molecular Weight |
272.5 g/mol |
IUPAC Name |
(3R,4R,4aS,8aS)-3,4,8,8a-tetramethyl-4-(3-methylidenepent-4-enyl)-1,2,3,4a,5,6-hexahydronaphthalene |
InChI |
InChI=1S/C20H32/c1-7-15(2)11-13-19(5)17(4)12-14-20(6)16(3)9-8-10-18(19)20/h7,9,17-18H,1-2,8,10-14H2,3-6H3/t17-,18+,19-,20-/m1/s1 |
InChI Key |
DTIVNEHSCKVQIB-IYWMVGAKSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@]2([C@H]([C@]1(C)CCC(=C)C=C)CCC=C2C)C |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC(=C)C=C)CCC=C2C)C |
synonyms |
terpentetriene |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



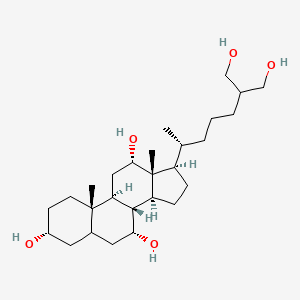
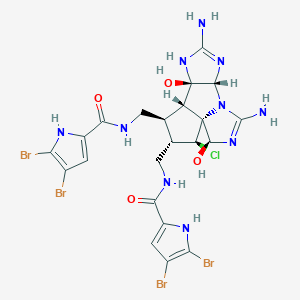

![(2S,6R)-6-[[(2R)-2-azido-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1263551.png)
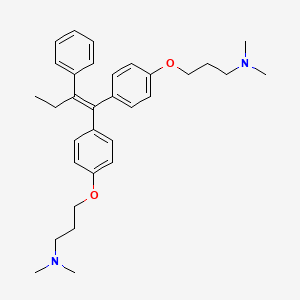
![1-O-(alpha-D-galactopyranosyl)-N-[11-([1,1'-biphenyl]-4-yl)undecanoyl]phytosphingosine](/img/structure/B1263554.png)
![18-(2,3-Dimethoxyphenyl)-15-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine](/img/structure/B1263555.png)

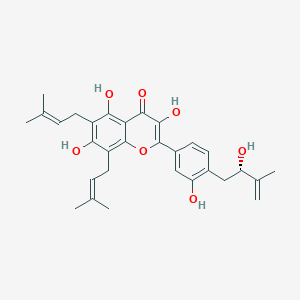
![[(4R,9R,13S)-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadec-14-enyl]methanol](/img/structure/B1263560.png)
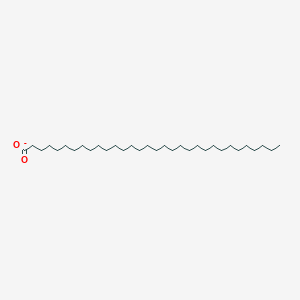
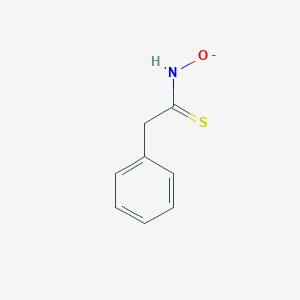
![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(1R)-1-carboxy-2-[2-[[[(1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carbonyl]amino]carbamoyloxy]ethyldisulfanyl]ethyl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1263567.png)
